molecular formula C7H12O2 B15312997 1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol

1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol

Cat. No.: B15312997
M. Wt: 128.17 g/mol
InChI Key: ZTHSGDLSHFAPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol (CAS 1695975-48-4) is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This structure features a tetrahydrofuran (THF) ring, a well-known solvent and ligand in organometallic chemistry, linked to an allylic alcohol group . The THF ring is a saturated cyclic ether that can act as a coordinating ligand in reactions involving organometallic reagents such as Grignard reagents or boranes, making it a potential modifier for catalysts or a building block in polymer science . The presence of the allylic alcohol functional group provides a versatile handle for further synthetic transformations, including oxidation, esterification, and nucleophilic substitution reactions. This bifunctional nature makes this compound a valuable chiral synthon and intermediate for researchers developing novel pharmaceuticals, agrochemicals, and functional materials . It can be utilized in the synthesis of complex furan derivatives, which are explored for their biological activity in medicinal chemistry research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(oxolan-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H12O2/c1-2-7(8)6-3-4-9-5-6/h2,6-8H,1,3-5H2

InChI Key

ZTHSGDLSHFAPQK-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CCOC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol can be synthesized through various methods. One common approach involves the reaction of tetrahydrofuran with propargyl alcohol under specific conditions . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yields and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparison with Similar Compounds

1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol

CAS : 1484087-14-0
Molecular Formula : C₈H₁₄O₂
Molecular Weight : 142.20 g/mol
Key Differences :

  • The THP (tetrahydropyran) analog replaces the 5-membered THF ring with a 6-membered tetrahydropyran ring.
  • The larger ring increases molecular weight by 14.03 g/mol and alters steric and electronic properties.
  • Reduced ring strain in THP may enhance stability compared to THF derivatives .
Property 1-(THF-3-yl)prop-2-en-1-ol 1-(THP-3-yl)prop-2-en-1-ol
Molecular Formula C₇H₁₂O₂ C₈H₁₄O₂
Molecular Weight 128.17 g/mol (inferred) 142.20 g/mol
Ring Size 5-membered (THF) 6-membered (THP)
Purity (Available Data) N/A 98%

Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)

Molecular Formula : C₈H₁₂O₃
Molecular Weight : 156.18 g/mol
Key Differences :

  • Replaces the hydroxyl (-OH) group with an acrylate ester (-O-CO-CH₂-CH₂).
  • The ester group enhances electrophilicity, making it reactive in polymerization (e.g., UV-curable coatings).
  • Lower hydrogen-bonding capacity compared to the alcohol, affecting solubility and crystallinity .
Property 1-(THF-3-yl)prop-2-en-1-ol Tetrahydrofurfuryl Acrylate
Functional Group Alcohol (-OH) Acrylate ester
Reactivity Moderate (H-bond donor) High (polymerization)
Molecular Weight 128.17 g/mol 156.18 g/mol

Carboxylic Acid Derivatives (e.g., Cyclopentene-carboxylic Acid)

Example: (1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-[(3R)-tetrahydrofuran-3-yl]cyclopent-2-ene-1-carboxylic acid Key Differences:

  • Replaces the hydroxyl group with a carboxylic acid (-COOH), increasing acidity (pKa ~4-5 vs. ~16–19 for alcohols).
  • The carboxylate group enables salt formation and coordination chemistry, relevant in pharmaceutical intermediates .

Fluorinated Ketone Derivatives

Example: 1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one Key Differences:

  • Fluorinated ketones exhibit strong electron-withdrawing effects, reducing nucleophilicity compared to alcohols.
  • Lower hydrogen-bonding capacity but higher lipophilicity, impacting bioavailability .

Functional Group and Hydrogen-Bonding Analysis

The hydroxyl group in 1-(THF-3-yl)prop-2-en-1-ol facilitates strong hydrogen bonds (O-H···O/N), influencing crystal packing and solubility. In contrast:

  • Carboxylic Acids: Strong H-bond donors/acceptors, enabling dense crystal networks .
  • Ketones : Minimal H-bonding, leading to lower melting points .

Metabolic and Toxicological Considerations

  • Tetrahydrofurfuryl Acrylates : Metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), sharing toxicity profiles (e.g., irritation) with structurally related esters .
  • 1-(THF-3-yl)prop-2-en-1-ol : Likely undergoes oxidation to ketones or conjugation, but metabolic data are lacking.

Biological Activity

1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, which is known for its stability and ability to participate in various chemical reactions. The structural formula can be represented as follows:

C8H14O\text{C}_8\text{H}_{14}\text{O}

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Activity : Studies indicate that compounds with similar tetrahydrofuran moieties exhibit potent antiviral effects, particularly against HIV-1 protease inhibitors. For example, derivatives with tetrahydrofuran structures have shown significant inhibition against multidrug-resistant HIV strains .
  • Antimicrobial Properties : Research has demonstrated that related compounds display antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL .

Antiviral Activity

A study focused on the design of HIV protease inhibitors revealed that tetrahydrofuran-based ligands could enhance binding affinity and potency against resistant strains. The X-ray crystallography data provided insights into the ligand-binding interactions, suggesting that the tetrahydrofuran moiety contributes to hydrophobic interactions crucial for efficacy .

Antimicrobial Efficacy

In a separate investigation, derivatives of tetrahydrofuran were tested against clinical isolates of Mycobacterium tuberculosis. The results showed MIC values as low as 0.5 μg/mL for some derivatives, indicating strong antimicrobial potential .

Comparative Analysis of Biological Activities

Activity Type Compound Target Pathogen MIC (μg/mL) Reference
AntiviralTetrahydrofuran DerivativeHIV-1 ProteaseVaries
AntimicrobialTetrahydrofuran DerivativeStaphylococcus aureus4–8
AntimicrobialTetrahydrofuran DerivativeMycobacterium tuberculosis0.5–1.0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrahydrofuran ring enhances the binding affinity to target enzymes, particularly proteases involved in viral replication.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
  • Interference with Metabolic Pathways : Some derivatives inhibit key metabolic enzymes in pathogens, resulting in reduced viability.

Q & A

Q. What are the established synthetic routes for 1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol, and what experimental conditions are critical for yield optimization?

The synthesis typically involves cycloaddition reactions or functional group transformations of tetrahydrofuran derivatives. For example:

  • Cycloaddition : Reacting 3-oxo-propanenitrile derivatives with tetrahydrofuran-3-yl hydrazine under acidic conditions, followed by methylation (e.g., using iodomethane) to introduce substituents .
  • Aldol-like condensation : Utilizing tetrahydrofuran-3-carbaldehyde with allyl alcohol derivatives under basic catalysis (e.g., KOH/EtOH) to form the α,β-unsaturated alcohol moiety.
    Key considerations : Temperature control (0–5°C for exothermic steps), solvent selection (e.g., THF or ethanol for solubility), and stoichiometric ratios (1:1.2 for aldehyde:allyl alcohol) to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is often required .

Q. How can the structure of this compound be confirmed using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard:

  • Grow high-quality crystals via slow evaporation (e.g., hexane/EtOAc).
  • Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXT for space-group determination .
  • Refine with SHELXL , focusing on hydrogen-bonding networks (e.g., O–H⋯O interactions) and torsional angles to validate the tetrahydrofuran and allyl alcohol moieties .
    Alternative methods : Compare experimental FT-IR (C=C stretch ~1640 cm⁻¹) and NMR (¹³C: δ 125–130 ppm for allylic carbons) with DFT-calculated spectra .

Q. What reactivity patterns are observed in this compound, and how can they be exploited in organic synthesis?

The allylic alcohol group enables:

  • Michael addition : React with α,β-unsaturated carbonyls (e.g., methyl vinyl ketone) in THF with catalytic NaH to form 1,4-adducts.
  • Epoxidation : Use m-CPBA in dichloromethane to generate an epoxide at the C2–C3 double bond.
  • Protection strategies : Silylation (TBSCl, imidazole) of the hydroxyl group for subsequent coupling reactions .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution (CLSI guidelines).
  • Antioxidant screening : Perform DPPH radical scavenging assays (IC₅₀ calculation) in methanol .
  • Cytotoxicity : Use MTT assays on HeLa cells, with IC₅₀ values compared to positive controls (e.g., doxorubicin) .

Advanced Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/iPrOH 90:10) to separate enantiomers.
  • Asymmetric catalysis : Employ Sharpless epoxidation or Jacobsen kinetic resolution with Mn(III)-salen complexes to induce chirality .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (200–300 nm) with computational predictions .

Q. What computational strategies are effective in modeling the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Parameterize the ligand with Gaussian 16 (B3LYP/6-31G* level) for charge optimization .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex (RMSD < 2.0 Å acceptable) .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing effects that may distort solution-phase NMR data .
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational equilibria (e.g., hindered rotation about the C–O bond) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Wear NIOSH-approved safety goggles, nitrile gloves, and a lab coat. Use a fume hood for weighing and reactions .
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.